

Thermochemical Analysis of 4,5-Dimethyl-2-nitroaniline: A Methodological Whitepaper

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Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitroaniline

Cat. No.: B181755

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Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental thermochemical data for **4,5-Dimethyl-2-nitroaniline**. This document, therefore, provides a detailed methodological framework for the thermochemical analysis of this compound, drawing upon established experimental protocols and data from closely related nitroaniline isomers. This paper is intended to guide researchers, scientists, and drug development professionals in the design and execution of such an analysis.

Introduction

4,5-Dimethyl-2-nitroaniline is an aromatic amine with potential applications in pharmaceutical and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling. Key thermochemical parameters, including the enthalpy of formation, combustion, and sublimation, provide fundamental insights into the molecule's energetic landscape and stability. This whitepaper outlines the standard experimental procedures for determining these properties and presents illustrative data from related nitroaniline compounds.

Core Thermochemical Parameters

The primary thermochemical properties of interest for a solid organic compound like **4,5-Dimethyl-2-nitroaniline** are:

- **Standard Molar Enthalpy of Formation ($\Delta_f H^\circ(s)$):** Represents the change in enthalpy when one mole of the compound in its standard state (solid) is formed from its constituent elements in their standard states.
- **Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ(s)$):** The enthalpy change when one mole of the compound is completely burned in excess oxygen under standard conditions.
- **Standard Molar Enthalpy of Sublimation ($\Delta_{sub} H^\circ$):** The enthalpy change required to transform one mole of the solid compound into a gas at a given temperature and pressure.
- **Gaseous Phase Standard Molar Enthalpy of Formation ($\Delta_f H^\circ(g)$):** Derived from the solid-phase enthalpy of formation and the enthalpy of sublimation, this value is critical for gas-phase reaction modeling and theoretical calculations.

Experimental Protocols

The determination of the aforementioned thermochemical parameters requires a combination of calorimetric and vapor pressure measurement techniques.

Combustion Calorimetry

The standard molar enthalpy of combustion is determined using a rotating-bomb calorimeter.

Methodology:

- A pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within a combustion bomb.
- The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.
- A small amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.
- The bomb is placed in a calorimeter, and the system is allowed to reach thermal equilibrium.
- The sample is ignited by passing an electric current through a fuse wire.
- The temperature change of the calorimeter is measured with high precision.

- The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions.
- The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of combustion of the fuse and any auxiliary substances.

Knudsen Effusion Method

The vapor pressure of the solid compound as a function of temperature is measured using the Knudsen effusion technique, from which the enthalpy of sublimation is derived.

Methodology:

- A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
- The cell is placed in a high-vacuum chamber.
- As the sample is heated, it sublimes, and the vapor effuses through the orifice.
- The rate of mass loss of the sample is measured as a function of temperature.
- The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- The standard molar enthalpy of sublimation at the mean temperature of the experimental range is derived from the slope of the $\ln(p)$ versus $1/T$ plot (the Clausius-Clapeyron equation).
- The enthalpy of sublimation at 298.15 K is then calculated by correcting for the heat capacity difference between the gaseous and solid phases.

Illustrative Thermochemical Data for Nitroaniline Isomers

In the absence of experimental data for **4,5-Dimethyl-2-nitroaniline**, the following table summarizes the thermochemical properties of o-, m-, and p-nitroaniline to provide a

comparative context. These values are essential for understanding the energetic differences arising from the isomeric positions of the functional groups.

Compound	Molar Mass (g/mol)	$\Delta_f H^\circ(s)$ (kJ/mol)	$\Delta_c H^\circ(s)$ (kJ/mol)	$\Delta_{sub} H^\circ$ (kJ/mol)
o-Nitroaniline	138.12	-36.8 ± 1.3 [1]	-3192.3 [1]	91.5 ± 1.0
m-Nitroaniline	138.12	-44.8 ± 1.3 [2]	-3184.3	97.0 ± 1.0 [2]
p-Nitroaniline	138.12	-52.3 ± 0.8 [3]	-3177.1 [3]	99.2 ± 0.8

Data obtained from the NIST WebBook and associated publications.[1][2][3]

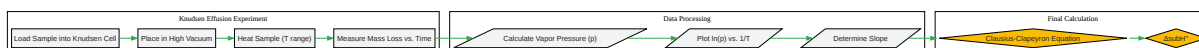
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Caption: Workflow for Combustion Calorimetry.



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Caption: Workflow for Knudsen Effusion Method.

Conclusion

While direct experimental thermochemical data for **4,5-Dimethyl-2-nitroaniline** is not currently available in the literature, this whitepaper provides a comprehensive guide to the established methodologies for its determination. The protocols for combustion calorimetry and the Knudsen effusion method are detailed, and illustrative data from related nitroaniline isomers are presented to offer a comparative framework. The successful application of these techniques will yield the fundamental thermochemical parameters necessary for the informed development and application of **4,5-Dimethyl-2-nitroaniline** in various scientific and industrial fields. It is recommended that future work focus on the experimental determination of these properties to fill the existing data gap.

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References

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